Product packaging for Heptyl 2-methylpentanoate(Cat. No.:CAS No. 6640-74-0)

Heptyl 2-methylpentanoate

Cat. No.: B14714130
CAS No.: 6640-74-0
M. Wt: 214.34 g/mol
InChI Key: GGGDUESNMWPZRK-UHFFFAOYSA-N
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Description

Occurrence in Natural Systems and Contribution to Sensory Profiles

Heptyl 2-methylpentanoate (B1260403) and its precursor, 2-methylpentanoic acid, are branched-chain compounds that contribute to the complex aroma profiles of various plants. 2-Methylpentanoic acid, a volatile fatty acid, has been identified in tobacco and milk. sigmaaldrich.cn It is also found in the oil of the bergamot orange, where it adds to the characteristic fragrance. ontosight.ai While the direct presence of heptyl 2-methylpentanoate in many plants is not extensively documented, the precursor acid and related esters are more commonly reported. For instance, ethyl 2-methylpentanoate is a known volatile in red clover, plum fruit, and wine. thegoodscentscompany.com

The biosynthesis of these branched-chain volatiles in fruits is thought to be linked to the catabolism of branched-chain amino acids (BCAAs). nih.govacs.org It has been proposed that the production of these volatile compounds from nutritionally significant molecules like amino acids may signal the nutritional value of the fruit to animals that disperse seeds. nih.gov

Table 1: Natural Occurrence of 2-Methylpentanoate and Related Compounds

CompoundNatural Source(s)Reference(s)
2-Methylpentanoic acidTobacco, Milk, Bergamot Orange sigmaaldrich.cnontosight.ai
Ethyl 2-methylpentanoateRed Clover, Plum Fruit, Wine thegoodscentscompany.com

Note: This table is interactive and can be sorted by clicking on the column headers.

In fermented beverages like wine, branched-chain fatty acid ethyl esters are recognized as important odorants. acs.org Their formation can occur through the esterification of the corresponding branched-chain fatty acids, which are often present at higher levels than the esters in young wine. acs.org The concentration of these esters can change during aging, impacting the wine's aroma. acs.org

In fermented meats, such as salami and bacon, the degradation of fats and amino acids leads to the formation of various volatile compounds, including branched-chain aldehydes and esters. mdpi.comgoogle.com For instance, 2-methylbutyraldehyde (B44139) and 3-methylbutyraldehyde, derived from amino acid degradation, contribute to the characteristic flavor of some sausages. mdpi.comgoogle.com The addition of specific bacterial cultures, like Lactobacillus and Staphylococcus, can enhance the production of these fruity and ester-like flavors. mdpi.com Although the direct contribution of this compound is not explicitly detailed, the underlying biochemical pathways suggest its potential formation and impact on the flavor of fermented meat products.

Endogenous Metabolism of Branched-Chain Carboxylic Acids (e.g., 2-Methylpentanoic Acid)

2-Methylpentanoic acid, as a methyl-branched fatty acid, can be expected to undergo metabolism through pathways similar to other branched-chain fatty acids. hmdb.cafoodb.ca The primary catabolic pathway for fatty acids is beta-oxidation, which occurs in the mitochondria and peroxisomes. microbenotes.comwikipedia.org This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing acetyl-CoA in each cycle. wikipedia.org

The general steps of beta-oxidation are:

Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond. wikipedia.org

Hydration by enoyl-CoA hydratase. wikipedia.org

Dehydrogenation by hydroxyacyl-CoA dehydrogenase. wikipedia.org

Thiolytic cleavage by thiolase, which releases acetyl-CoA and a shortened acyl-CoA. wikipedia.org

The presence of a methyl branch on the carbon chain, as in 2-methylpentanoic acid, requires additional enzymatic steps to bypass the block to standard beta-oxidation.

While 2-methylpentanoic acid is a catabolic product of branched-chain amino acids (BCAAs) like isoleucine, its direct role as an intermediary in amino acid biosynthesis is not well-established. nih.govebi.ac.uk The metabolic pathways involving BCAAs are complex and interconnected with fatty acid metabolism. foodb.ca For instance, the catabolism of BCAAs can lead to the formation of branched-chain fatty acids. acs.org

Biodegradation and Environmental Fate of Ester Compounds

The environmental fate of esters like this compound is largely determined by their susceptibility to biodegradation. Generally, ester bonds are hydrolyzed by esterases, which are ubiquitous in microorganisms. nih.govresearchgate.net This initial hydrolysis would break down this compound into heptanol (B41253) and 2-methylpentanoic acid.

Subsequent degradation of these products would follow their respective metabolic pathways. Heptanol, a primary alcohol, would likely be oxidized to heptanoic acid, which can then enter the beta-oxidation pathway. 2-methylpentanoic acid would also be subject to degradation, likely involving a modified beta-oxidation pathway to handle the methyl branch.

Studies on the biodegradation of other esters, such as phthalate (B1215562) esters, have shown that bacteria are key players in their breakdown. nih.govresearchgate.net The process often begins with hydrolysis of the ester linkages, followed by the complete oxidation of the resulting components. nih.gov The rate of biodegradation can be influenced by factors such as the length of the alkyl chain. researchgate.net For instance, some studies suggest that esters with longer alkyl chains may be degraded more slowly. researchgate.net The microbial degradation of fluorotelomer esters also shows that cleavage of the ester linkage is a critical first step. purdue.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B14714130 Heptyl 2-methylpentanoate CAS No. 6640-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6640-74-0

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

heptyl 2-methylpentanoate

InChI

InChI=1S/C13H26O2/c1-4-6-7-8-9-11-15-13(14)12(3)10-5-2/h12H,4-11H2,1-3H3

InChI Key

GGGDUESNMWPZRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(C)CCC

Origin of Product

United States

Advanced Analytical Techniques for Characterization and Detection of Heptyl 2 Methylpentanoate

Chromatographic-Spectrometric Hybrid Methods

Hybrid analytical methods that couple the separation power of chromatography with the identification capabilities of spectrometry are indispensable for the analysis of complex volatile mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. jst.go.jpnih.gov In this method, the sample is first vaporized and separated into its individual components within a gas chromatograph. These separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint.

While specific studies on Heptyl 2-methylpentanoate (B1260403) are not widely published, the analysis of structurally similar esters is well-documented. For instance, the analysis of various fatty acid methyl esters (FAMEs) and ethyl esters in food and beverage products is routinely performed using GC-MS. gcms.czresearchgate.netnih.gov The technique's high selectivity and sensitivity make it ideal for identifying and quantifying trace levels of esters in complex matrices. nih.govni.ac.rs For the analysis of Heptyl 2-methylpentanoate, a typical GC-MS method would involve a non-polar or medium-polarity capillary column to achieve good chromatographic separation. The mass spectrometer would likely be operated in electron ionization (EI) mode, which would produce a library-searchable mass spectrum.

Table 1: Illustrative GC-MS Parameters for Ester Analysis

ParameterTypical Value/Condition
Column HP-5MS (5% diphenyl- / 95% dimethyl-polysiloxane) ni.ac.rs
Injector Temp. 250 °C csic.es
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min ni.ac.rscsic.es
Oven Program Initial temp. 40°C, ramped to 250-280°C ni.ac.rs
MSD Interface Temp. 300 °C ni.ac.rs
Ion Source Temp. 230 °C ni.ac.rs
Ionization Mode Electron Ionization (EI) at 70 eV ni.ac.rs
Mass Range m/z 25-550 ni.ac.rs

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that uses the human nose as a highly sensitive and specific detector for odor-active compounds. As compounds elute from the GC column, the effluent is split, with one portion going to a conventional detector (like MS or FID) and the other to a sniffing port where a trained analyst can assess the odor. This allows for the direct correlation of an instrumental signal with a specific aroma perception.

Table 2: Potential Aroma Descriptors for this compound based on Related Esters

Compound FamilyCommon Aroma Descriptors
Methyl Esters Fruity, sweet, ethereal
Heptyl Esters Fruity, waxy, fatty
Methylpentanoate Esters Fruity, apple-like, green nih.gov

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) in Complex Matrix Analysis

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique that couples the separation capabilities of gas chromatography with the high sensitivity and rapid analysis of ion mobility spectrometry. After separation in the GC column, compounds are ionized and enter a drift tube. Inside the tube, an electric field propels the ions towards a detector, and they are separated based on their size, shape, and charge, which determines their drift time.

This technique is particularly advantageous for the analysis of volatile organic compounds (VOCs) in complex matrices, such as food and beverages, due to its high sensitivity and the fact that it often requires no sample pre-treatment. researchgate.net The resulting data can be visualized as a three-dimensional plot of retention time, drift time, and signal intensity, providing a unique fingerprint of the volatile profile of a sample. researchgate.net While direct GC-IMS analysis of this compound has not been reported, the technique has proven effective for the analysis of other esters and volatile compounds in various food products, such as fruit oils. researchgate.net

Advanced Sample Preparation and Extraction Methods for Esters

The effective extraction and concentration of target analytes from the sample matrix are critical steps that precede instrumental analysis.

Solid-Phase Microextraction (SPME) and Headspace Techniques

Solid-Phase Microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.govmdpi.com It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber can be exposed to the headspace above a liquid or solid sample (Headspace SPME) or directly immersed in a liquid sample (Direct Immersion SPME). researchgate.net Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

SPME is widely used for the analysis of volatile and semi-volatile compounds, including esters, in a variety of matrices such as food, beverages, and environmental samples. nih.govnih.govnih.gov The choice of fiber coating is crucial for the selective and efficient extraction of target analytes. nih.gov For a relatively non-polar ester like this compound, a non-polar or bi-polar fiber would likely provide the best results.

Table 3: Common SPME Fiber Coatings and Their Applications

Fiber CoatingPolarityTypical Analytes
Polydimethylsiloxane (B3030410) (PDMS) Non-polarVolatiles, hydrocarbons, esters sigmaaldrich.com
Polyacrylate (PA) PolarPolar compounds, phenols, phthalate (B1215562) esters researchgate.net
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Bi-polarWide range of volatiles, including esters and aldehydes csic.es

Sorptive Extraction Methodologies (HiSorb)

High-capacity sorptive extraction, commercially known as HiSorb™, is a more recent development in sorptive extraction techniques that offers several advantages over traditional SPME, particularly for trace-level analysis. markes.comsrainstruments.frsepsolve.com HiSorb probes have a significantly larger volume of sorptive phase compared to SPME fibers, which results in a higher extraction capacity and lower detection limits. srainstruments.frsepsolve.com This makes HiSorb an ideal choice for the analysis of flavor and aroma compounds, which are often present at very low concentrations. markes.comselectscience.net

The HiSorb technique can be used for both immersive and headspace sampling and is compatible with thermal desorption-GC-MS analysis. srainstruments.frchromtech.net.au The increased sensitivity of HiSorb would be particularly beneficial for detecting and characterizing this compound in complex matrices where it may be a minor component. The use of different sorptive phases, such as polydimethylsiloxane (PDMS) or multi-phase combinations, allows for the optimization of the extraction for a wide range of analytes, including esters. chromtech.net.au

Spectroscopic Approaches for Structural Elucidation of Branched Esters

The definitive identification and structural elucidation of branched esters such as this compound rely on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework and the stereochemistry of the molecule. Concurrently, High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight and elemental composition, which are crucial for confirming the chemical formula and aiding in the elucidation of the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the pentanoate chain, NMR is particularly crucial for stereochemical analysis.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the various proton environments in the molecule. The protons on the heptyl chain and the 2-methylpentanoate moiety will have distinct chemical shifts. For instance, the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) in the heptyl group are expected to appear downfield, typically in the range of 3.7-4.1 ppm, due to the deshielding effect of the oxygen atom. wikipedia.org The methine proton at the C2 position of the pentanoate chain will also be deshielding and will likely appear as a multiplet.

A key feature in the ¹H NMR spectrum arises from the presence of the chiral center, which renders the two methylene protons on the adjacent C3 position of the pentanoate chain diastereotopic. masterorganicchemistry.commasterorganicchemistry.com This means they are chemically non-equivalent and will have different chemical shifts, likely coupling with each other and with the C2 and C4 protons, resulting in complex splitting patterns. masterorganicchemistry.commasterorganicchemistry.com

To determine the absolute configuration of the stereocenter, chiral derivatizing agents (CDAs) are often employed. wikipedia.orgnih.gov Reagents like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or other chiral auxiliaries can be reacted with the hydrolyzed ester (2-methylpentanoic acid) to form diastereomeric esters. wikipedia.orglibretexts.orgfordham.edu These diastereomers will exhibit distinguishable chemical shifts in their NMR spectra, particularly for protons near the chiral center. libretexts.org By analyzing the differences in these chemical shifts (the "Mosher method"), the absolute configuration (R or S) can be determined. libretexts.org

Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide further insight into the spatial proximity of protons, which is especially useful for determining the conformation of flexible acyclic molecules like this compound. columbia.eduresearchgate.networdpress.com However, the rapid conformational changes in such flexible molecules can sometimes average out the NOE effects, making interpretation challenging. stackexchange.com

Expected ¹H NMR Chemical Shifts for this compound (based on analogs and general principles):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Heptyl CH₃~0.8-0.9Triplet
Heptyl (CH₂)₅~1.2-1.4Multiplet
O-CH₂ (Heptyl)~3.7-4.1Triplet
2-methyl CH₃~1.1-1.2Doublet
C2-H (methine)~2.3-2.5Multiplet
C3-H₂ (diastereotopic)~1.4-1.7Multiplet
C4-H₂~1.3-1.5Multiplet
C5-H₃~0.9-1.0Triplet

This table is generated based on data from structurally similar compounds and established NMR principles. wikipedia.orgchemicalbook.comnih.govdocbrown.infoaocs.org

Expected ¹³C NMR Chemical Shifts for this compound (based on analogs and general principles):

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)~175-177
O-CH₂ (Heptyl)~64-66
C2 (methine)~40-42
Heptyl chain carbons~22-32
2-methyl CH₃~16-18
C3~34-36
C4~20-22
C5~13-15

This table is generated based on data from structurally similar compounds and established NMR principles. docbrown.infochemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the characterization of organic molecules, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of ions. measurlabs.com This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical step in its identification. uci.edu For this compound (C₁₃H₂₆O₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS analysis.

Various ionization techniques can be employed in HRMS, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are considered "soft" ionization methods that typically produce a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. nih.govemory.edu This is particularly useful for confirming the molecular weight of the parent compound. nih.gov

In addition to accurate mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While soft ionization methods minimize fragmentation, techniques like Electron Ionization (EI) are "hard" ionization techniques that induce extensive fragmentation, revealing characteristic pieces of the molecule. emory.edu The fragmentation of branched esters like this compound in EI-MS is expected to follow predictable pathways. nih.govmiamioh.edu

Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. miamioh.edu For this compound, cleavage of the C-O bond can produce an acylium ion corresponding to the 2-methylpentanoyl moiety. The loss of the heptyl group as a radical would also be a prominent fragmentation. Further fragmentation of the alkyl chains would lead to a series of ions separated by 14 Da (corresponding to CH₂ groups). nih.gov The presence of branching in the acyl chain can influence the fragmentation pattern, providing clues to the location of the methyl group. nih.gov The analysis of these fragment ions helps to piece together the structure of the original molecule.

Key Expected Ions in the Mass Spectrum of this compound:

m/z (Mass-to-Charge Ratio)Proposed FragmentFragmentation Pathway
215.2011[M+H]⁺ (Protonated Molecule)Soft Ionization (e.g., ESI, APCI)
237.1830[M+Na]⁺ (Sodium Adduct)Soft Ionization (e.g., ESI, APCI)
115.0759[CH₃CH₂CH₂CH(CH₃)CO]⁺α-cleavage at the ester linkage
99.0810[C₇H₁₅]⁺Cleavage of the heptyl group
87.0446[CH₃CH₂CH₂CH(CH₃)]⁺Fragmentation of the acyl chain
57.0704[C₄H₉]⁺Fragmentation of the alkyl chains
43.0548[C₃H₇]⁺Fragmentation of the alkyl chains

This table presents theoretical exact masses for potential fragments of this compound. The observed fragments and their relative abundances will depend on the ionization technique and energy used. nih.govnih.govmiamioh.edu

Biochemical Roles and Metabolic Pathways of 2 Methylpentanoate Derivatives

Biodegradation and Environmental Fate of Ester Compounds

Hydrolytic Degradation Mechanisms of Synthetic Polyesters and Analogs

The hydrolytic degradation of esters, including synthetic polyesters and analogous compounds like heptyl 2-methylpentanoate (B1260403), is a fundamental chemical process involving the cleavage of the ester bond by water. chemguide.co.uklibretexts.org This reaction can be catalyzed by either acids or bases. chemguide.co.uklibretexts.org

In acidic hydrolysis, the ester is heated with an excess of water containing a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemguide.co.uk This reaction is reversible, meaning that the ester can be reformed from the resulting carboxylic acid and alcohol. chemguide.co.uk To drive the reaction towards completion, a large excess of water is typically used. chemguide.co.uk

Basic hydrolysis, also known as saponification, involves heating the ester with a strong base like sodium hydroxide (B78521). libretexts.orgmasterorganicchemistry.com This reaction is generally irreversible because the carboxylic acid formed immediately reacts with the base to form a stable carboxylate salt. masterorganicchemistry.com This makes basic hydrolysis a more common and efficient method for breaking down esters. chemguide.co.ukmasterorganicchemistry.com

The rate and extent of hydrolytic degradation are influenced by several factors:

Temperature: Higher temperatures increase the rate of hydrolysis.

pH: The reaction is slowest at neutral pH and is catalyzed by both acidic and basic conditions.

Molecular Structure: The structure of the ester itself plays a significant role. For instance, the presence of bulky groups near the ester linkage can sterically hinder the approach of water or hydroxide ions, slowing down the rate of hydrolysis. The branching in 2-methylpentanoate could influence its degradation rate compared to linear esters.

While heptyl 2-methylpentanoate is a simple ester and not a polyester (B1180765), the fundamental principles of ester bond hydrolysis are the same. Polyesters are long-chain polymers containing numerous ester linkages, and their degradation is a critical aspect of their application and environmental impact. The study of polyester degradation provides valuable insights into the stability and breakdown of all ester-containing compounds.

Microbial Degradation Processes of Ester Linkages

Microbial degradation is a key pathway for the breakdown of esters in the environment. A wide variety of microorganisms, including bacteria and fungi, produce enzymes called esterases that catalyze the hydrolysis of ester bonds. ijcmas.comresearchgate.netresearchgate.net These enzymes are crucial in the food and fragrance industries and for the bioremediation of pollutants. ijcmas.comcore.ac.ukkaochemicals-eu.com

The process begins with the enzymatic cleavage of the ester bond, yielding an alcohol and a carboxylic acid. For this compound, this would result in heptanol (B41253) and 2-methylpentanoic acid. These smaller molecules can then be further metabolized by the microorganisms.

Several factors influence the microbial degradation of esters:

Enzyme Specificity: Esterases can exhibit specificity for the chain length and branching of the acid and alcohol components of the ester. For example, some lipases, a type of esterase, from Candida antarctica have been shown to effectively catalyze reactions involving branched-chain acids like isovaleric acid. nih.gov

Microorganism Strain: Different microbial species and strains have varying abilities to degrade specific esters. For example, strains of Pseudomonas have been shown to degrade saturated branched-chain fatty acids. researchgate.netepa.gov

Bioavailability: The solubility and physical state of the ester can affect its availability to microbial enzymes.

The resulting 2-methylpentanoic acid is a branched-chain fatty acid that can be further metabolized by gut microbes and other bacteria. medchemexpress.comnih.gov It is known to be a product of the metabolism of branched-chain amino acids. medchemexpress.com The metabolic pathways for branched-chain fatty acids are complex and can involve multiple steps of oxidation and cleavage. foodb.cahmdb.ca The heptanol released can also be utilized by microorganisms as a carbon and energy source.

The study of microbial synthesis of branched-chain esters, such as isobutyl pentanoate, using alcohol acyltransferases (AATs) in engineered Escherichia coli, highlights the biological relevance of these types of compounds and the enzymes that produce and degrade them. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Heptyl 2 Methylpentanoate

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical methods are employed to elucidate the fundamental characteristics of heptyl 2-methylpentanoate (B1260403), offering insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govnih.gov It is particularly well-suited for studying ester systems, providing a balance between accuracy and computational cost. In the context of esters, DFT can be used to determine optimized molecular geometries, vibrational frequencies, and electronic properties like ionization potential and electron affinity. researchgate.net

For a molecule like heptyl 2-methylpentanoate, DFT calculations would typically begin with the optimization of its three-dimensional structure to find the most stable conformation (i.e., the lowest energy state). These calculations can reveal key structural parameters.

Table 1: Hypothetical Structural Parameters of this compound from DFT Calculations

ParameterPredicted Value
C=O Bond Length~1.20 Å
C-O (Ester) Bond Length~1.33 Å
O-C (Heptyl) Bond Length~1.45 Å
Dihedral AnglesVarious

Note: This table is illustrative and based on typical values for similar esters. Actual values would require specific DFT calculations for this compound.

Furthermore, DFT is used to analyze the electronic properties that govern the reactivity and interactions of the ester. For instance, studies on synthetic esters have shown that properties like the ionization potential can be significantly influenced by factors such as chain length and the presence of external electric fields. researchgate.net Such analyses for this compound would be crucial in understanding its behavior in various chemical environments.

Computational Studies of Reaction Mechanisms and Kinetics

Computational methods are invaluable for mapping out the potential reaction pathways of this compound, including its decomposition and synthesis.

Computational studies on these smaller methyl esters have identified key steps in their low-temperature oxidation, which often involve the formation of peroxy radicals. nih.gov These studies suggest that side reactions may become increasingly significant for longer-chain esters. nih.govdiva-portal.org The thermal-oxidative degradation of other ester types, such as steryl esters, has also been shown to be dependent on the nature of the acyl group, with unsaturated fatty acid esters exhibiting greater susceptibility to degradation. nih.gov

The enzymatic synthesis of esters, including flavor esters like this compound, is often catalyzed by lipases. Theoretical analysis of these biocatalytic reactions provides a molecular-level understanding of the enzyme's function. The kinetics of lipase-catalyzed reactions are frequently described by a Ping-Pong Bi-Bi mechanism. nih.govnih.gov

This mechanism involves two substrates and two products. In the context of esterification, the enzyme first reacts with the carboxylic acid, forming an acyl-enzyme intermediate and releasing water. univpm.it Subsequently, the alcohol reacts with this intermediate to produce the ester and regenerate the free enzyme. univpm.it

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful tools for studying these enzymatic reactions. acs.orgwordpress.comnih.gov In a QM/MM approach, the chemically active region of the enzyme's active site and the substrates are treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient MM force field. acs.orgwordpress.com This allows for the calculation of reaction energy profiles and the identification of transition states, providing detailed insights into the catalytic mechanism. acs.orgbioexcel.eu

Molecular Modeling of Enzymatic Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics, are used to simulate the interaction between a ligand, like this compound, and an enzyme, such as a lipase (B570770).

Structure-based approaches are fundamental to understanding how a substrate or inhibitor binds to an enzyme. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used to study the interactions between enzymes and their substrates or inhibitors. mdpi.comresearchgate.net

For the interaction of this compound with a lipase, such as pancreatic lipase, a molecular docking simulation would be performed. This involves using the three-dimensional crystal structure of the lipase, often obtained from the Protein Data Bank (PDB). mdpi.com The simulation then places the this compound molecule into the enzyme's active site in various possible conformations and scores them based on binding affinity or energy.

Table 2: Illustrative Molecular Docking Results for an Ester in a Lipase Active Site

ParameterValue
Binding Affinity (kcal/mol)-5.0 to -8.0
Interacting ResiduesSer, His, Asp (catalytic triad); hydrophobic residues lining the binding pocket
Types of InteractionsHydrogen bonds, van der Waals forces, hydrophobic interactions

Note: This table provides a conceptual example. The actual binding affinity and interacting residues for this compound would depend on the specific lipase and the docking software used.

These studies can reveal key amino acid residues that are crucial for binding and catalysis. For instance, the catalytic triad (B1167595) of serine, histidine, and aspartate/glutamate is a conserved feature in the active site of lipases. nih.govresearchgate.net Molecular dynamics simulations can further complement docking studies by providing insights into the dynamic behavior of the enzyme-substrate complex over time, including conformational changes like the opening and closing of a "lid" that covers the active site in many lipases. nih.gov

Q & A

Q. What are the optimal synthetic routes for heptyl 2-methylpentanoate, and how can reaction conditions be optimized for high yield?

this compound can be synthesized via esterification between 2-methylpentanoic acid and heptanol under acid catalysis (e.g., sulfuric acid). Key factors include:

  • Temperature control : Maintain 80–100°C to balance reaction rate and avoid side reactions.
  • Molar ratios : A 1:1.2 ratio of acid to alcohol improves ester yield by driving equilibrium.
  • Catalyst optimization : Acidic ion-exchange resins (e.g., Amberlyst-15) reduce byproducts compared to H₂SO₄ .
  • Purification : Distillation under reduced pressure (e.g., 18 mmHg) isolates the ester with >95% purity.

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 0.88–1.68 ppm (heptyl chain -CH₂ and -CH₃) and δ 2.28 ppm (ester carbonyl adjacent -CH(CH₃)) .
    • ¹³C NMR : Carbonyl signal at ~173 ppm, with branching confirmed by quaternary carbon shifts.
  • FT-IR : Strong C=O stretch at 1740–1720 cm⁻¹ and C-O ester linkage at 1250–1050 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 186 (C₁₃H₂₆O₂⁺) with fragmentation patterns confirming the ester backbone .

Q. How should researchers handle safety and toxicity concerns related to this compound?

  • Safety protocols : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to flammability (flash point ~35°C) .
  • Toxicity data : Limited studies suggest low acute toxicity, but structural analogs (e.g., methyl heptyl ketone) show neurotoxic potential at high concentrations .
  • Regulatory compliance : Follow EPA High Production Volume (HPV) guidelines for waste disposal and exposure limits .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral this compound derivatives be achieved?

  • Chiral GC : Use cyclodextrin-based columns (e.g., Chirasil-Dex) to separate enantiomers via differential interactions with the ester’s methyl branch .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, yielding >90% enantiomeric excess .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., boiling point)?

  • Meta-analysis : Compare data from authoritative sources (NIST, PubChem) and validate via experimental replication.
    • Example : If literature reports boiling points ranging from 210–230°C, perform fractional distillation with calibrated thermocouples to confirm .
  • Statistical validation : Use ANOVA to assess inter-laboratory variability in reported densities or refractive indices.

Q. How can this compound’s ecological behavior be studied in airborne pheromone applications?

  • Internal standards : Use fluorinated analogs (e.g., heptyl 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanoate) to enhance MS/MS sensitivity in air samples .
  • Field sampling : Deploy Tenax TA adsorbent tubes in vineyards, followed by thermal desorption-GC/MS to quantify airborne concentrations .

Q. What mechanistic insights explain side reactions during this compound synthesis?

  • Byproduct formation : Transesterification or acid-catalyzed dehydration of heptanol can occur if temperatures exceed 110°C.
  • Mitigation :
    • Use molecular sieves to absorb water and shift equilibrium toward ester formation.
    • Monitor reaction progress via in-situ IR to detect early signs of degradation .

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